Cas no 89434-04-8 (2-(4-fluoro-1H-indol-3-yl)acetonitrile)

89434-04-8 structure
Nome del prodotto:2-(4-fluoro-1H-indol-3-yl)acetonitrile
Numero CAS:89434-04-8
MF:C10H7FN2
MW:174.174385309219
MDL:MFCD04972070
CID:720789
PubChem ID:13499093
2-(4-fluoro-1H-indol-3-yl)acetonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Fluoroindole-3-acetonitrile
- 1H-Indole-3-acetonitrile,4-fluoro-
- 2-(4-Fluoro-1H-indol-3-yl)acetonitrile
- (4-FLUORO-1H-INDOL-3-YL)-ACETONITRILE
- 4-FLUORO-3-INDOLEACETONITRILE
- 1H-Indole-3-acetonitrile, 4-fluoro-
- (4-Fluoro-1H-indol-3-yl)acetonitrile
- CS-0203697
- DTXSID40542297
- SCHEMBL4225442
- F82999
- F-5050
- 89434-04-8
- AKOS005258803
- SB18350
- MFCD04972070
- DB-078419
- EN300-1856719
- 2-(4-fluoro-1H-indol-3-yl)acetonitrile
-
- MDL: MFCD04972070
- Inchi: 1S/C10H7FN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2
- Chiave InChI: IPYQJGRIWFMMMH-UHFFFAOYSA-N
- Sorrisi: N1C2=C(C(F)=CC=C2)C(CC#N)=C1
Proprietà calcolate
- Massa esatta: 174.05900
- Massa monoisotopica: 174.05932639g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 1
- Complessità: 232
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 39.6Ų
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 1.316
- Punto di ebollizione: 377.3°C at 760 mmHg
- Punto di infiammabilità: 182°C
- Indice di rifrazione: 1.645
- PSA: 39.58000
- LogP: 2.37308
2-(4-fluoro-1H-indol-3-yl)acetonitrile Informazioni sulla sicurezza
- Condizioni di conservazione:2-8°C
2-(4-fluoro-1H-indol-3-yl)acetonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856719-0.5g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 0.5g |
$1048.0 | 2023-09-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7868-100MG |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 95% | 100MG |
¥ 963.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7868-500MG |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 95% | 500MG |
¥ 2,574.00 | 2023-04-13 | |
Enamine | EN300-1856719-1.0g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 1g |
$1092.0 | 2023-06-02 | ||
Enamine | EN300-1856719-10.0g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 10g |
$8846.0 | 2023-06-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7868-250MG |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 95% | 250MG |
¥ 1,544.00 | 2023-04-13 | |
Alichem | A199000278-1g |
4-Fluoroindole-3-acetonitrile |
89434-04-8 | 98% | 1g |
$551.40 | 2023-08-31 | |
Enamine | EN300-1856719-0.1g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 0.1g |
$961.0 | 2023-09-18 | ||
Enamine | EN300-1856719-5.0g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 5g |
$4532.0 | 2023-06-02 | ||
Enamine | EN300-1856719-5g |
2-(4-fluoro-1H-indol-3-yl)acetonitrile |
89434-04-8 | 5g |
$4532.0 | 2023-09-18 |
2-(4-fluoro-1H-indol-3-yl)acetonitrile Letteratura correlata
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
89434-04-8 (2-(4-fluoro-1H-indol-3-yl)acetonitrile) Prodotti correlati
- 2341-25-5(2-(6-fluoro-1H-indol-3-yl)acetonitrile)
- 2287261-72-5(2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 1713714-31-8(4-tert-Butyl-5-ethanesulfonyl-1H-thieno[2,3-c]pyrazol-3-ylamine)
- 1523618-22-5(2-(3-aminooxetan-3-yl)ethan-1-ol hemioxalate)
- 898415-05-9(2-1-(5-bromofuran-2-carbonyl)piperidin-4-yl-1H-1,3-benzodiazole)
- 1510584-06-1(1-(3-bromo-4-hydroxyphenyl)-3-methylbutan-1-one)
- 899960-16-8(1-(3,4-difluorophenyl)-N-phenyl-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 153524-69-7(Ethyl (S)-3-(3-Pyridyl)-β-Alanate 2HCl)
- 2171843-36-8(2,2,6,6-tetramethyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-one)
- 1037804-74-2(1-(2-fluorophenyl)ethane-1,2,2-tricarbonitrile)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:89434-04-8)2-(4-fluoro-1H-indol-3-yl)acetonitrile

Purezza:99%/99%/99%
Quantità:100mg/250mg/1g
Prezzo ($):212.0/372.0/1112.0